molecular formula C10H10O5 B13969428 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde CAS No. 497949-65-2

3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde

Cat. No.: B13969428
CAS No.: 497949-65-2
M. Wt: 210.18 g/mol
InChI Key: CXTZKQUXRKWMNA-UHFFFAOYSA-N
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Description

3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde (CAS: 497949-65-2) is a polyfunctional aromatic aldehyde featuring hydroxyl, methoxy, and acetyl substituents on a benzaldehyde backbone . Its structural complexity renders it a valuable intermediate in medicinal chemistry and organic synthesis. Key applications include:

  • Antimicrobial Activity: Derivatives of this compound, such as hydrazones and oxadiazolines, exhibit antimicrobial properties .
  • Pharmacological Potential: Aromatic benzaldehydes are precursors for anticancer, antifungal, and herbicidal agents .
  • Synthetic Utility: The compound serves as a building block for complex molecules, such as hydroxyketones and heterocyclic systems .

Properties

CAS No.

497949-65-2

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde

InChI

InChI=1S/C10H10O5/c1-5(12)9-7(13)3-8(15-2)6(4-11)10(9)14/h3-4,13-14H,1-2H3

InChI Key

CXTZKQUXRKWMNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)C=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Method

This approach leverages electrophilic aromatic substitution to introduce the acetyl group.

Procedure :

  • Starting Material : 2,4-Dihydroxy-6-methoxybenzaldehyde (synthesized via selective demethylation of 2,4,6-trimethoxybenzaldehyde using boron tribromide).
  • Reaction :
    • Dissolve 2,4-dihydroxy-6-methoxybenzaldehyde (10.0 mmol) in anhydrous dichloromethane (80 mL).
    • Add aluminum chloride (21.0 mmol) at 0°C, followed by dropwise addition of acetyl chloride (12.0 mmol).
    • Stir at 90°C for 10 hours.
  • Workup : Quench with ice-cold hydrochloric acid, extract with dichloromethane, and purify via recrystallization (methanol/water).

Yield : 75–85%.

Claisen-Schmidt Condensation

A base-catalyzed aldol condensation between benzaldehyde derivatives and acetone.

Procedure :

  • Starting Material : 2,4-Dihydroxy-6-methoxybenzaldehyde (prepared as above).
  • Reaction :
    • Mix the aldehyde (10.0 mmol) with acetone (15.0 mmol) in ethanol (50 mL).
    • Add barium hydroxide octahydrate (12.0 mmol) and reflux at 90°C for 6 hours.
  • Workup : Acidify with dilute HCl, filter, and purify via column chromatography (ethyl acetate/hexane).

Yield : 60–70%.

Stepwise Demethylation and Acylation

A sequential strategy involving selective deprotection followed by acylation.

Procedure :

  • Demethylation :
    • Treat 2,4,6-trimethoxybenzaldehyde (10.0 mmol) with boron tribromide (30.0 mmol) in dichloromethane at 0°C for 24 hours to yield 2,4-dihydroxy-6-methoxybenzaldehyde.
  • Acylation :
    • React the demethylated product with acetyl chloride (12.0 mmol) and aluminum chloride (21.0 mmol) in dichloromethane (80 mL) at 90°C for 10 hours.

Overall Yield : 60–70% (two-step process).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Friedel-Crafts High regioselectivity; scalable Requires anhydrous conditions 75–85%
Claisen-Schmidt Mild conditions; avoids strong acids Forms α,β-unsaturated byproducts 60–70%
Stepwise Demethylation Enables precise functional group control Multi-step; lower overall yield 60–70%

Spectroscopic Characterization

Technique Key Data
1H NMR δ 12.45 (s, 1H, OH), 10.54 (s, 1H, OH), 3.81 (s, 3H, OCH3), 2.58 (s, 3H, COCH3)
13C NMR δ 204.0 (C=O), 169.0 (OCH3), 146.3 (C-OH), 117.6 (C-Ar)
IR 3407 cm⁻¹ (O-H), 1632 cm⁻¹ (C=O), 1033 cm⁻¹ (C-O)

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-Acetyl-2,4-dihydroxy-6-methoxybenzoic acid.

    Reduction: 3-Acetyl-2,4-dihydroxy-6-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s bioactivity and reactivity are influenced by the positions and types of substituents. Key analogs include:

Compound Name Substituent Positions Key Functional Groups CAS Number
3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde 2,4,6 (OH, OCH₃, acetyl) Aldehyde, hydroxyl, methoxy 497949-65-2
4-Hydroxybenzaldehyde 4-OH Aldehyde, hydroxyl 123-08-0
4-Hydroxy-3-methoxybenzaldehyde 4-OH, 3-OCH₃ Aldehyde, hydroxyl, methoxy 121-33-5
3-Acetyl-2,4-dihydroxybenzaldehyde 2,4,3 (OH, acetyl) Aldehyde, hydroxyl, acetyl N/A

Key Observations :

  • Compared to 4-hydroxy-3-methoxybenzaldehyde, the additional acetyl group at position 3 may increase lipophilicity, influencing membrane permeability in antimicrobial applications .
Antimicrobial Efficacy
Compound Microbial Targets Activity Level (IC₅₀ or MIC) Reference
This compound derivatives (hydrazones) Staphylococcus aureus, E. coli Moderate to high
4-Hydroxybenzaldehyde derivatives Fungal pathogens Moderate
4-Hydroxy-3-methoxybenzaldehyde (vanillin) Bacteria, fungi Low to moderate

Insights :

  • The acetyl group in the target compound enhances activity compared to non-acetylated analogs, likely due to improved binding to microbial enzymes or membranes .
  • Derivatives of 4-hydroxy-3-methoxybenzaldehyde (e.g., vanillin) show weaker antimicrobial effects, suggesting that additional substituents (e.g., acetyl) are critical for potency .

Reactivity Trends :

  • The acetyl group at position 3 facilitates nucleophilic attacks, making the target compound more reactive toward condensation reactions than analogs lacking this group .

Biological Activity

3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde is a compound belonging to the class of aromatic aldehydes, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.19 g/mol
  • CAS Number : 918814-61-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli30 µg/mL
Candida albicans40 µg/mL

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. It demonstrates a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Assay Method IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power20

These results indicate that the compound can effectively neutralize free radicals, contributing to its protective effects against oxidative damage .

Anti-inflammatory Activity

Studies have shown that this compound can inhibit inflammatory pathways. It reduces the production of pro-inflammatory cytokines in vitro.

Case Study :
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has shown cytotoxic effects against breast (MCF-7) and colon (HT-29) cancer cells.

Cell Line IC50 Value (µM)
MCF-715
HT-2920

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest in cancer cells . Further research is needed to fully elucidate the molecular pathways involved.

The biological activity of this compound is attributed to its structural features. The hydroxyl groups are capable of forming hydrogen bonds with biological macromolecules, enhancing interaction with target proteins. Additionally, the acetyl group may undergo metabolic transformations leading to the formation of active metabolites .

Q & A

Q. How can researchers confirm the structural identity of 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde using spectroscopic methods?

To confirm structural identity, combine NMR, IR, and mass spectrometry (MS) . For example:

  • 1H/13C NMR : Identify functional groups (e.g., acetyl, methoxy) and aromatic proton environments. Compare chemical shifts to analogs like isovanillin (3-hydroxy-4-methoxybenzaldehyde), where methoxy groups resonate near δ 3.8–4.0 ppm and aromatic protons appear between δ 6.5–7.5 ppm .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹), carbonyl (1680–1750 cm⁻¹), and methoxy (~1250 cm⁻¹) stretches.
  • High-Resolution MS : Confirm molecular formula (e.g., C₁₀H₁₀O₅) with exact mass analysis .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The compound is slightly soluble in water (~8.45 mg/mL at 25°C) but freely soluble in ethanol and organic solvents (e.g., DMSO, dichloromethane) . This necessitates:

  • Use of ethanol or DMSO as solvents for biological assays.
  • Precise temperature control during crystallization or purification.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can synthesis yields of this compound be optimized under varying catalytic conditions?

  • Reaction Design : Adapt methods for substituted benzaldehydes, such as refluxing with glacial acetic acid as a catalyst (e.g., 0.001 mol substrate in ethanol, 4 hours at 80°C) .
  • Catalyst Screening : Test alternatives like Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts to improve regioselectivity.
  • Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity fractions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Perform dose-response analyses and compare IC₅₀ values across studies. For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or culture conditions .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-hydroxybenzaldehyde derivatives) to identify structure-activity trends .

Q. What in silico strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Use tools like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Validate predictions with experimental IC₅₀ values .
  • QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data from analogs like 2-hydroxy-4-methoxybenzaldehyde .
  • ADMET Prediction : Estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) using platforms like SwissADME .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze acetyl groups .
  • Thermal Analysis : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for benzaldehydes) .

Methodological Considerations

  • Synthetic Route Validation : Cross-check spectral data with published analogs (e.g., 3-hydroxy-4-methoxybenzaldehyde) to confirm reaction success .
  • Bioactivity Confirmation : Use orthogonal assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to reduce false positives .

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